molecular formula C7H17N B1596598 2-Methyl-n-propyl-1-propanamine CAS No. 39190-66-4

2-Methyl-n-propyl-1-propanamine

Cat. No. B1596598
CAS RN: 39190-66-4
M. Wt: 115.22 g/mol
InChI Key: SQGSVBHTFQOZDL-UHFFFAOYSA-N
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Description

“2-Methyl-n-propyl-1-propanamine” is a chemical compound with the molecular formula C7H17N . It is also known by other names such as 2-methyl-N-propyl-1-propanamine and N-Isopropylmethylamine .


Molecular Structure Analysis

The molecular structure of “2-Methyl-n-propyl-1-propanamine” can be represented by the InChI code: 1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3 . This indicates that the molecule consists of a propyl group (C3H7) and a methyl group (CH3) attached to a nitrogen atom, with another methyl group attached to the second carbon of the propyl chain.

Scientific Research Applications

Molecular Imprinted Polymer-Based Sorbents

The use of molecular imprinted polymer (MIP)-based sorbents, specifically for the determination of compounds similar to 2-Methyl-n-propyl-1-propanamine, highlights advancements in forensic and clinical toxicology. These sorbents are used in solid-phase extraction (SPE) for sensitive analysis of trace compounds in urine samples, demonstrating improved detection limits and specificity (Bykov et al., 2017).

Novel Acyl Derivatives Synthesis

Research into the synthesis of novel N-substituted-acyl derivatives of compounds structurally related to 2-Methyl-n-propyl-1-propanamine offers insights into potential pharmaceutical applications. This work involves creating new chemical entities by reacting similar amines with acylchlorides, opening avenues for the development of new therapeutic agents (Jing, 2010).

Radiopharmaceutical Development

The field of radiopharmaceuticals has explored compounds like 2-Methyl-n-propyl-1-propanamine for potential applications. One study developed a method for ring-opening of aziridines to create fluoroamines, which could be used in radiopharmaceuticals. This research underlines the relevance of such compounds in developing novel imaging agents (Vasdev et al., 2009).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds related to 2-Methyl-n-propyl-1-propanamine have been utilized as intermediates in various synthetic pathways. For example, research has been conducted on the Birch reduction of ephedrine, producing versatile intermediates for further synthetic transformations. This demonstrates the utility of these compounds in complex organic syntheses (Zvilichovsky & Gbara-Haj-Yahia, 2004).

properties

IUPAC Name

2-methyl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSVBHTFQOZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879021
Record name PROPYL-ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-n-propyl-1-propanamine

CAS RN

39190-66-4
Record name 2-Methyl-N-propyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylisobutyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL-ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylpropylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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